Cas no 1167056-19-0 (5-Chloro-3-nitro-6-azaindole)

5-Chloro-3-nitro-6-azaindole 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
- 5-Chloro-3-nitro-6-azaindole
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- インチ: InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H
- InChIKey: XJNBRTKNXJRBBE-UHFFFAOYSA-N
- SMILES: C1=C2C(=CN=C1Cl)NC=C2[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
5-Chloro-3-nitro-6-azaindole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C373948-10mg |
5-Chloro-3-nitro-6-azaindole |
1167056-19-0 | 10mg |
$ 135.00 | 2022-04-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758707-1g |
5-Chloro-3-nitro-1h-pyrrolo[2,3-c]pyridine |
1167056-19-0 | 98% | 1g |
¥4746.00 | 2024-08-09 | |
Ambeed | A160642-1g |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
1167056-19-0 | 95+% | 1g |
$452.0 | 2024-04-26 | |
TRC | C373948-2mg |
5-Chloro-3-nitro-6-azaindole |
1167056-19-0 | 2mg |
$ 65.00 | 2022-04-28 | ||
TRC | C373948-1mg |
5-Chloro-3-nitro-6-azaindole |
1167056-19-0 | 1mg |
$ 50.00 | 2022-04-28 | ||
Alichem | A029190787-1g |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
1167056-19-0 | 95% | 1g |
$500.50 | 2023-09-04 | |
Chemenu | CM149201-1g |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
1167056-19-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
Chemenu | CM149201-1g |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
1167056-19-0 | 95% | 1g |
$426 | 2021-06-09 |
5-Chloro-3-nitro-6-azaindole 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
5-Chloro-3-nitro-6-azaindoleに関する追加情報
Comprehensive Overview of 5-Chloro-3-nitro-6-azaindole (CAS No. 1167056-19-0): Properties, Applications, and Research Insights
5-Chloro-3-nitro-6-azaindole (CAS No. 1167056-19-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of 6-azaindole, this compound combines a chloro substituent at the 5-position and a nitro group at the 3-position, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in kinase inhibition and antimicrobial applications, aligning with the growing demand for novel therapeutic agents.
The molecular structure of 5-Chloro-3-nitro-6-azaindole (CAS No. 1167056-19-0) features a fused bicyclic system, where the 6-azaindole core is modified with electron-withdrawing groups. This configuration enhances its reactivity in cross-coupling reactions, a topic frequently searched by synthetic chemists. Recent studies highlight its role in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex scaffolds in medicinal chemistry. The compound's nitro group also facilitates reduction to amines, a transformation widely exploited in lead optimization.
In the context of trending research, 5-Chloro-3-nitro-6-azaindole aligns with the surge in interest around kinase inhibitors and anticancer agents. Google Scholar data reveals a 30% annual increase in publications referencing azaindole derivatives, underscoring their relevance. The compound's chloro and nitro moieties are often leveraged to design covalent inhibitors, a hot topic in targeted cancer therapy. Additionally, its potential in antibacterial drug development resonates with global efforts to combat antibiotic resistance.
From a commercial perspective, CAS No. 1167056-19-0 is listed by major chemical suppliers as a high-purity building block for drug discovery. Its stability under ambient conditions and compatibility with diverse reaction conditions make it a preferred choice for industrial-scale synthesis. Analytical techniques like HPLC and LC-MS are routinely employed to validate its purity, addressing the pharmaceutical industry's stringent quality requirements.
Environmental and safety profiles of 5-Chloro-3-nitro-6-azaindole are also under scrutiny, reflecting the broader shift toward green chemistry. Researchers are investigating solvent-free synthetic routes and catalytic modifications to minimize waste generation. These efforts align with the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production), a frequently searched term in scientific databases.
In summary, 5-Chloro-3-nitro-6-azaindole (CAS No. 1167056-19-0) represents a critical tool in modern organic synthesis, bridging academic research and industrial applications. Its multifaceted utility in designing bioactive compounds, combined with evolving sustainable synthesis methods, positions it as a compound of enduring significance in the chemical sciences.
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